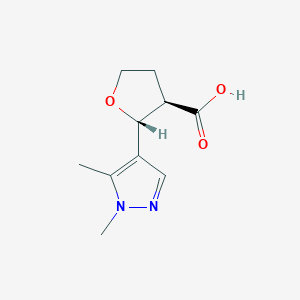

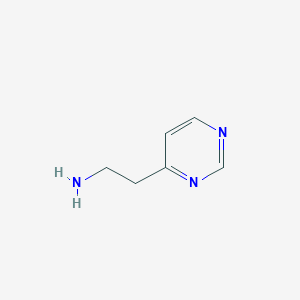

Rac-(2r,3r)-2-(1,5-dimethyl-1h-pyrazol-4-yl)oxolane-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rac-(2r,3r)-2-(1,5-dimethyl-1h-pyrazol-4-yl)oxolane-3-carboxylic acid, also known as R-PIA, is a purine nucleoside analog that is widely used in scientific research to study adenosine receptors. Adenosine receptors are a group of G protein-coupled receptors that are involved in a wide range of physiological processes, including regulation of blood flow, inhibition of neurotransmitter release, and modulation of immune responses. R-PIA is a potent and selective agonist of the A1 adenosine receptor subtype, which is primarily responsible for the cardiovascular effects of adenosine.

科学的研究の応用

Structural Elucidation and Synthesis

- Structural Elucidation : The crystallization and structural elucidation of halogenated carboxylic acids, similar in structural complexity to the compound , reveal insights into intermolecular interactions, hydrogen bonding motifs, and preferred conformations in the solid state, which are essential for understanding the physical and chemical properties of such compounds (Seidel et al., 2020).

- Synthesis of Analogs : Studies on the synthesis and kinetic resolution of compounds bearing a pyrazolyl group, similar to the one mentioned, highlight the importance of these processes in producing enantiomerically pure substances, which are crucial for the development of pharmaceuticals and fine chemicals (Barz et al., 1996).

Chemical Interactions and Properties

- Intramolecular Interactions : Research on the intramolecular valence and spin interaction in diastereomers of complexes can provide insights into the electronic and magnetic properties of compounds, which could be relevant for materials science and molecular electronics (Kumbhakar et al., 2008).

- Chiral Phosphines for Catalysis : The development and application of chiral phosphines derived from similar structural frameworks show the impact of such compounds in catalyzing asymmetric syntheses, a key area in the production of optically active pharmaceuticals and agrochemicals (Clark & Landis, 2003).

特性

IUPAC Name |

(2R,3R)-2-(1,5-dimethylpyrazol-4-yl)oxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-6-8(5-11-12(6)2)9-7(10(13)14)3-4-15-9/h5,7,9H,3-4H2,1-2H3,(H,13,14)/t7-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBYFNQNRYQDRM-VXNVDRBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2C(CCO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)[C@H]2[C@@H](CCO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)

![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2524315.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2524322.png)

![4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2524324.png)

![3-(3,4-Dimethylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2524330.png)

![(5-chlorothiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2524332.png)

![N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2524333.png)

![N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2524335.png)